N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
Description
This compound, identified as cabozantinib (CAS: 849217-68-1), is a small-molecule tyrosine kinase inhibitor with the molecular formula C₂₈H₂₄FN₃O₅ and a molecular weight of 501.51 g/mol . Its structure features a 6,7-dimethoxyquinoline core linked via an ether bridge to a phenyl group substituted with a cyclopropane-1,1-dicarboxamide moiety. Storage requires stringent conditions (-20°C), indicating sensitivity to degradation .
Properties
CAS No. |
1628530-41-5 |
|---|---|
Molecular Formula |
C28H24FN3O6 |
Molecular Weight |
517.5 g/mol |
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C28H24FN3O6/c1-36-24-14-19-21(15-25(24)37-2)30-12-9-23(19)38-18-6-3-16(4-7-18)31-26(34)28(10-11-28)27(35)32-17-5-8-20(29)22(33)13-17/h3-9,12-15,33H,10-11H2,1-2H3,(H,31,34)(H,32,35) |
InChI Key |
ACPMVTQPBYQJIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC(=C(C=C5)F)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline
The synthesis begins with the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline , a critical intermediate. An improved process involves coupling 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol under basic conditions. Key parameters include:
| Parameter | Conditions |
|---|---|
| Solvent | Dimethylacetamide (DMA) |
| Base | Potassium carbonate |
| Temperature | 110–120°C |
| Reaction Time | 6–8 hours |
| Yield | 82–85% |
This method avoids hazardous reagents and improves scalability compared to earlier approaches.
Final Compound Synthesis
Cyclopropane Dicarboxamide Formation
The target compound is synthesized via a two-step amidation reaction:
Critical Parameters:
Salt Formation and Purification
To enhance purity, the free base is converted to acid addition salts (e.g., hydrochloride or (S)-malate):
| Salt Type | Conditions | Purity Improvement |
|---|---|---|
| Hydrochloride | HCl gas in ethyl acetate | 98.5% → 99.8% |
| (S)-Malate | (L)-Malic acid in THF/water/MIBK | 97.2% → 99.5% |
Crystallization Techniques
Polymorphic Control
Multiple crystalline forms (Form-M, Form-N, Form-S) are obtained via solvent-mediated crystallization:
| Form | Solvent System | PXRD Peaks (2θ) |
|---|---|---|
| M | Ethanol-water (1:1) | 4.0, 5.1, 6.3, 7.5, 8.0 |
| N | Chloroform-methanol (3:1) | 8.5, 9.3, 10.5, 11.6, 12.1 |
| S | Acetonitrile-diethyl ether | 13.2, 13.7, 14.5, 15.5, 16.0 |
Form-S exhibits superior bioavailability due to its higher solubility profile.
Process Optimization
Solvent Selection
Optimal solvents for critical steps:
Base Selection
Inorganic bases (e.g., Na₂CO₃) reduce side reactions compared to organic bases.
Analytical Characterization
Spectroscopic Data
Thermal Analysis
-
DSC : Endothermic peak at 218°C (Form-S), indicating melting point.
-
TGA : <0.5% weight loss below 150°C, confirming anhydrous nature.
Challenges and Solutions
Impurity Control
Polymorphic Interconversion
-
Risk : Form-M converts to Form-N under high humidity.
-
Solution : Storage in nitrogen-purged containers with desiccants.
Scale-Up Considerations
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) |
|---|---|---|
| Reaction Time | 8 hours | 10 hours |
| Yield | 85% | 82% |
| Purity | 99.5% | 99.3% |
Heat transfer and mixing efficiency are critical during scale-up.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hydrochloride Salt | High crystallinity | Hygroscopicity |
| (S)-Malate Salt | Enhanced solubility | Longer crystallization time |
| Free Base | Direct formulation use | Lower purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions could target the quinoline moiety or other aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially hydrogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs to N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide exhibit significant anticancer properties. For instance, quinoline derivatives are known for their ability to inhibit various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .
Antimicrobial Properties
Studies have demonstrated that quinoline-based compounds possess antimicrobial activities against a range of pathogens. The presence of electron-withdrawing groups in the structure can enhance these properties. For example, a related compound was shown to inhibit Mycobacterium smegmatis effectively . This suggests that this compound may also exhibit similar antimicrobial effects.
Kinase Inhibition
The compound's structure is conducive to interactions with kinase enzymes, making it a candidate for the development of kinase inhibitors. Recent studies have focused on designing inhibitors that target specific mutations in kinases associated with various cancers . The presence of functional groups like fluorine and hydroxyl can modulate the binding affinity and selectivity towards target kinases.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Studies: Research published in RSC Advances highlighted the efficacy of quinoline derivatives against various cancer cell lines .
- Antimicrobial Activity: A study reported that certain quinoline derivatives effectively inhibited Gram-negative bacteria and fungi .
- Kinase Inhibition Research: Investigations into kinase inhibitors have shown promising results for compounds structurally related to N-(4-((6,7-Dimethoxyquinolin-4-yloxy)phenyl)-N-(4-fluorophenyl)-cyclopropane derivatives .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The quinoline moiety, for example, is known to interact with DNA and enzymes involved in replication and transcription.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Cyclopropane Carboxamide Derivatives
(a) N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Key Features: Contains a 4-methoxyphenoxy group and a phenyl substituent.
- Synthesis : Prepared via procedure B, yielding 78% with a diastereomer ratio (dr) of 23:1 .
- Comparison: Lacks the quinoline core and dicarboxamide structure of cabozantinib. The methoxy group may reduce metabolic stability compared to cabozantinib’s fluorine and hydroxyl groups.
(b) N,N-Diethyl-1-(4-fluorophenyl)-2-phenoxycyclopropane-1-carboxamide (15ja)
Heterocyclic Analog: Naphthyridine Carboxamide
7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid
- Key Features: Contains a naphthyridine core instead of quinoline.
- Comparison: The naphthyridine scaffold may confer different solubility and binding profiles. Cabozantinib’s dimethoxyquinoline likely enhances lipophilicity and kinase selectivity .
Positional Isomer: 3-Fluorophenyl Derivative
N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide
- Key Features : Fluorine is in the meta position on the phenyl ring.
Key Differentiators of Cabozantinib
- Quinoline Core: Enhances kinase selectivity compared to naphthyridine or simple cyclopropane derivatives .
- 4-Fluoro-3-hydroxyphenyl Group : The hydroxyl group facilitates hydrogen bonding with targets, improving potency versus analogs lacking this moiety .
- Storage Stability : Requires -20°C storage, suggesting higher reactivity or sensitivity than analogs stored under less rigorous conditions .
Biological Activity
N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C28H24FN3O5
- Molecular Weight : 501.52 g/mol
- CAS Number : 849217-68-1
- IUPAC Name : N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and anti-inflammatory responses. Below are key areas of its biological activity:
1. Anticancer Activity
The compound is noted for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of Kinase Activity : The compound acts as a type II inhibitor for kinases like c-KIT, disrupting downstream signaling pathways that promote tumor growth.
- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
3. Anti-inflammatory Properties
Recent studies suggest that the compound may also possess anti-inflammatory properties:
- It has been observed to inhibit the activation of NF-kB signaling pathways, which play a crucial role in inflammatory responses.
Case Study 1: Inhibition of c-KIT Kinase
In a study by Li et al. (2016), the compound was evaluated for its ability to inhibit c-KIT kinase activity. The results demonstrated a significant reduction in cell viability in c-KIT dependent cell lines, highlighting its therapeutic potential against cancers driven by this pathway.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of the compound showed that it could effectively reduce pro-inflammatory cytokine production in vitro, suggesting its utility in treating inflammatory diseases.
Q & A
Q. What are the key synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?
The compound is synthesized via multi-step coupling reactions. A representative method involves:
- Step 1 : Condensation of 6,7-dimethoxyquinolin-4-ol with 4-fluorophenyl derivatives under nucleophilic aromatic substitution (SNAr) conditions to form the quinoline-aryl ether intermediate.
- Step 2 : Cyclopropane-1,1-dicarboxamide formation using carbodiimide-based coupling agents (e.g., HATU) in DMF with DIPEA as a base. Key intermediates are purified via silica gel chromatography .
- Critical parameters : Reaction temperature (80–100°C), anhydrous conditions, and stoichiometric control of coupling agents to minimize byproducts. Typical yields range from 47–78% depending on substituent steric effects .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- NMR spectroscopy : Key signals include the cyclopropane protons (δ ~1.8–2.3 ppm, multiplet), aromatic protons from quinoline (δ ~6.3–8.5 ppm), and hydroxyl/methoxy groups (δ ~3.8–5.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Used to validate molecular weight (e.g., [M+H]+ observed at m/z 728.1875 vs. calculated 728.1899) .
- HPLC purity analysis : Reverse-phase columns (e.g., Chromolith) with UV detection ensure >95% purity .
Q. What are the recommended storage conditions to maintain stability?
The compound is hygroscopic and light-sensitive. Store under argon at –20°C in sealed, desiccated containers. Degradation products (e.g., hydrolyzed amides) form under ambient humidity .
Q. What safety precautions are essential during handling?
- Hazard codes : H315 (skin irritation), H320 (eye damage), H335 (respiratory irritation).
- PPE : Use nitrile gloves, fume hoods, and eye protection.
- First aid : Flush eyes/skin with water; seek medical attention if inhaled .
Advanced Research Questions
Q. How do crystalline forms (e.g., malate salts) impact pharmacokinetic properties in cancer models?
- Malate salt formulation enhances aqueous solubility (2–3-fold vs. free base) and bioavailability. X-ray diffraction confirms monoclinic crystal lattices with improved thermal stability (decomposition >220°C) .
- In vivo studies : Salt forms show prolonged plasma half-life (t1/2 = 8–12 hr in mice) and higher tumor accumulation in xenograft models .
Q. What strategies resolve contradictions in biological activity data across studies?
- Example : Discrepancies in IC50 values (nanomolar vs. micromolar) may arise from assay conditions (e.g., serum protein binding, pH). Standardize protocols using cell lines with consistent EGFR/VEGFR2 expression levels .
- Data normalization : Include reference inhibitors (e.g., cabozantinib) as internal controls .
Q. How is structure-activity relationship (SAR) optimized for kinase inhibition?
- Quinoline moiety : 6,7-Dimethoxy groups are critical for ATP-binding pocket interactions (ΔG = –9.8 kcal/mol in docking studies).
- Cyclopropane dicarboxamide : Rigidity improves selectivity against off-target kinases (e.g., LCK, SRC).
- Fluorophenyl substituent : Meta-hydroxyl groups enhance hydrogen bonding with Asp1046 in VEGFR2 .
Q. What analytical challenges arise in quantifying degradation products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
